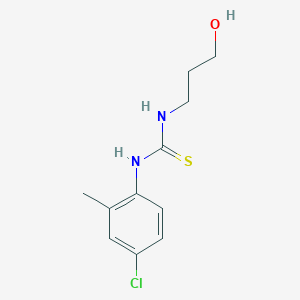
N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide
Descripción general
Descripción
N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied in the field of medicinal chemistry due to its potential use as a painkiller. The compound was first synthesized in the 1990s by Abbott Laboratories, and since then, it has been the subject of numerous scientific research studies.
Mecanismo De Acción
N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide acts as an agonist at the nicotinic acetylcholine receptors in the central nervous system. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the nicotinic receptors is thought to be responsible for the analgesic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its analgesic effects, it has been shown to have anti-inflammatory effects and to improve cognitive function in animal models. It has also been shown to have effects on the cardiovascular system, including decreasing heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is that it is a highly specific agonist for the nicotinic acetylcholine receptors, which allows for precise manipulation of these receptors in animal models. However, one limitation is that this compound has a relatively short half-life in the body, which can make it difficult to maintain a consistent level of drug exposure in animal models.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One area of interest is in developing more potent and selective nicotinic acetylcholine receptor agonists for use as painkillers. Another area of interest is in studying the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal tract. Finally, there is interest in studying the potential use of this compound in treating addiction, as nicotinic acetylcholine receptors are involved in the reward pathway in the brain.
Aplicaciones Científicas De Investigación
N-(2-chlorophenyl)-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential use as a painkiller. It acts on the nicotinic acetylcholine receptors in the central nervous system, which are involved in the transmission of pain signals. Studies have shown that this compound is effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and acute pain.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(2-fluorobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c20-15-6-2-4-8-17(15)22-18(24)13-9-11-23(12-10-13)19(25)14-5-1-3-7-16(14)21/h1-8,13H,9-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLYJZWNTSRETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{[(2-furylmethyl)amino]sulfonyl}-N-isopropyl-2-methoxybenzamide](/img/structure/B4705503.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4705505.png)
![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4705508.png)


![7'-amino-1-(2-chlorobenzyl)-1',3'-dimethyl-2,2',4'-trioxo-1,1',2,2',3',4'-hexahydrospiro[indole-3,5'-pyrano[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B4705520.png)


![1-[(3,4-dichlorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4705561.png)
![1-[7-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4705575.png)
![1-(4-ethyl-1-piperazinyl)-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4705588.png)

![ethyl 4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoate](/img/structure/B4705601.png)